molecular formula C14H12O4S B8377205 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid

4-(methylsulfonyl)-Biphenyl-2-carboxylic acid

Cat. No.: B8377205
M. Wt: 276.31 g/mol
InChI Key: JBDFEBYMOFKEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(methylsulfonyl)-Biphenyl-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a carboxylic acid group and a methylsulfonyl group. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of reaction parameters such as temperature, pressure, and residence time to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfonyl)-Biphenyl-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfide or thiol derivatives

    Substitution: Various substituted biphenyl derivatives

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

5-methylsulfonyl-2-phenylbenzoic acid

InChI

InChI=1S/C14H12O4S/c1-19(17,18)11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)

InChI Key

JBDFEBYMOFKEBI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3.44 mmol 4-Methanesulfonyl-biphenyl-2-carboxylic acid methyl ester in 5 ml THF was added 37.9 mmol 5 M aq. NaOH solution and the mixture was heated at 60° C. for 16 h. The mixture was then cooled to RT, acidified to pH 1 with conc. hydrochloric acid, and extracted 3 times with ethyl acetate. The combined organic phases were dried with Na2SO4. Evaporation in vacuo afforded the title compound (95%) as an off-white crystalline solid. MS (m/e): 275.1 (M−H, 100%)
Quantity
3.44 mmol
Type
reactant
Reaction Step One
Name
Quantity
37.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 15 mmol 2-iodo-5-methanesulfonyl-benzoic acid, 31 mmol phenylboronic acid, 45 mmol sodium carbonate and 34 mg palladium(II)-acetate in 100 ml water is stirred at room temperature for 60 hours. The reaction mixture is acidified by careful addition of concentrated hydrochloric acid and extracted 3 times with ethyl acetate. The organic phase is dried, concentrated and the residue crystallized from diethyl ether to yield the title compound (3.87 g, 91%) as a slightlyyellow solid, MS (m/e): 275.0 (M−H+, 100%).
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
31 mmol
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods III

Procedure details

To a suspension of 3.0 mmol 2-amino-5-methanesulfonyl-benzoic acid in a mixture of 1.7 ml sulfuric acid and 1.7 ml water was added dropwise a solution of 3.92 mmol sodium nitrite in 1.7 ml water at such rate that the temperature did not exceed 3° C. The mixture was stirred at 0° C. for 1 hour. A solution of 3.0 mmol KI in 1.7 ml water was added dropwise at 0° C. The brown suspension was allowed to warm to rt and stirred for 30 minutes. Excess iodine was destroyed by addition of a few drops of a sodium hydrogenosulfite solution. The solid was filtered, washed with water and dried (HV, 50° C., 1 hour) to yield the title compound. MS (m/e): 325.0 (M−H, 100%)
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.92 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.7 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of 4.26 mmol 2-chloro-5-methanesulfonyl-benzoic acid, 0.39 mmol Copper powder and 10 ml ammonium hydroxide 25% was heated at 125-130° C. with stirring for 18 hours. Mixture was cooled to room temperature and filtered. The solid was washed with methanol. The filtrate was concentrated in vacuo. The residue was acidified with HCl 1N to pH=2. The obtained solid was washed with water and dried (HV, 50° C., 1 hour) to yield the title compound. MS (m/e): 214.1 (M−H+, 100%)
Quantity
4.26 mmol
Type
reactant
Reaction Step One
Name
Copper
Quantity
0.39 mmol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.